(S)-3-Aminopyrrolidine

Vue d'ensemble

Description

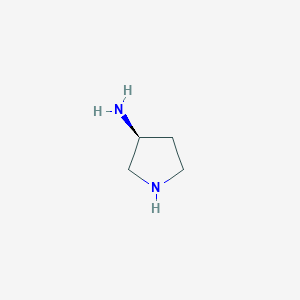

(S)-3-Aminopyrrolidine is a chiral pyrrolidine derivative with a primary amine group at the 3-position of the five-membered ring. Its molecular formula is C₄H₁₀N₂, and it is commonly used as a dihydrochloride salt (C₄H₁₂Cl₂N₂) for enhanced stability and solubility . This compound serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and fine chemicals, particularly quinolone antibiotics like tosufloxacin . Its stereochemistry and functional group arrangement make it a versatile scaffold for drug discovery, enabling selective interactions with biological targets such as kinases and G-protein-coupled receptors (GPCRs) .

Key applications include:

- Kinase inhibition: Derivatives of this compound act as dual inhibitors of Abelson tyrosine kinase (Abl) and phosphatidylinositol 3-kinase (PI3K), showing promise in preclinical cancer models .

- Chiral labeling: The (S)-enantiomer is employed as a fluorescent chiral labeling reagent for carboxylic acids in analytical chemistry .

- Antagonist development: It is used in CCR2 antagonists for inflammatory diseases and nicotinic acetylcholine receptor (NNR) modulators for pain management .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-3-Aminopyrrolidine can be synthesized through several methods. One common approach involves the reduction of (S)-3-Nitropyrrolidine using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of pyrrolidine-3-carboxaldehyde with ammonia or an amine source under hydrogenation conditions.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation due to its efficiency and scalability. The process typically involves the use of high-pressure hydrogen gas and a suitable metal catalyst such as palladium on carbon.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced further to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines.

Substitution: N-alkylated or N-acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Abl and PI3K Dual Inhibitors

Research has demonstrated that (S)-3-aminopyrrolidine can serve as a scaffold for developing dual inhibitors targeting both Abl and PI3K kinases. A series of compounds derived from this compound showed promising cytotoxic effects against K562 leukemia cells, indicating potential applications in cancer therapy. Notably, these compounds did not induce apoptosis, suggesting alternative mechanisms of action .

Antitumor Activity

In a study involving anthra[2,3-b]furan-3-carboxamides, this compound derivatives exhibited significant antitumor properties. Specifically, the derivative this compound was found to induce apoptotic cell death in tumor cell lines while also forming stable complexes with DNA, highlighting its potential as an anticancer agent .

Chemokine Receptor Antagonists

this compound derivatives have been synthesized and evaluated for their antagonistic activity against CCR2B chemokine receptors. These compounds showed promising results in modulating inflammatory responses, which could be beneficial in treating conditions such as multiple sclerosis and rheumatoid arthritis .

Chiral Ligands in Asymmetric Synthesis

This compound is recognized for its effectiveness as a chiral ligand in asymmetric synthesis. It has been utilized to enhance enantioselectivity in reactions involving organolithium reagents. Studies have reported enantiomeric excesses of up to 80% when using this compound lithium amides as ligands, demonstrating its utility in producing chiral compounds .

Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

The compound has been extensively studied using QSAR techniques to understand the structural requirements for biological activity. For instance, 3D-QSAR studies have provided insights into the physicochemical properties that contribute to the efficacy of (R)-3-aminopyrrolidine derivatives as CCR2B antagonists. These models help predict the activity of new compounds before synthesis, streamlining drug development processes .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (S)-3-Aminopyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparaison Avec Des Composés Similaires

Stereoisomers: (S)- vs. (R)-3-Aminopyrrolidine

The stereochemistry of 3-aminopyrrolidine significantly impacts biological activity. For example:

- In CCR2 antagonist studies, the (S)-isomer (compound 2 ) exhibited distinct binding affinity compared to the (R)-isomer (compound 1 ), though both were synthesized using a 4-phenylcyclohexyl moiety .

- In NNR modulators, the (R)-3-amino-1-(3-pyridinyl)-pyrrolidine derivative demonstrated superior selectivity for the α4β2 subtype, leading to its prioritization in preclinical pain models .

Functional Derivatives

Modifications to the (S)-3-aminopyrrolidine scaffold alter potency and selectivity:

- Benzylsulfonyl derivatives : The addition of a benzylsulfonyl group enhances anticancer activity by blocking the PI3K/Akt pathway and inhibiting ABL kinase (IC₅₀: 50–200 nM) .

- 4-Phenylcyclohexyl derivatives : These improve CCR2 antagonism by mimicking the structure of earlier lead compounds like INCB3344 .

- Fluorescent tags: DNS-Apy, a derivative with a dimethylaminonaphthalene sulfonyl group, enables enantiomeric resolution of carboxylic acids via fluorescence .

Structural Analogues: Pyrrolidine vs. Piperidine and Aminopyridine

- Piperidine derivatives : Larger ring size reduces conformational flexibility, often decreasing kinase affinity compared to pyrrolidine-based compounds .

- Aminopyridines: Unlike pyrrolidines, aminopyridines (e.g., 2-, 3-, and 4-aminopyridine) exhibit neurotoxic effects but are studied for their potassium channel-blocking activity .

Table 3: Comparison with Structurally Related Compounds

Activité Biologique

(S)-3-Aminopyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a scaffold for drug development. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various targets, and implications in therapeutic applications.

Overview of this compound

This compound is a five-membered nitrogen-containing heterocycle that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery.

Inhibition of Kinases

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on key kinases involved in cancer progression. For instance, a series of compounds derived from this scaffold were identified as dual inhibitors of Abl and PI3K kinases, which are critical in chronic myeloid leukemia (CML). These compounds showed promising cytotoxicity against the K562 leukemia cell line without inducing apoptosis, suggesting alternative mechanisms of action beyond traditional pathways .

CCR2B Receptor Antagonism

This compound has also been investigated for its antagonistic activity against the CCR2B receptor, which is implicated in inflammatory responses and various diseases. A study employing quantitative structure-activity relationship (QSAR) modeling revealed that certain derivatives possess potent inhibitory activity against this receptor. The models achieved high predictive accuracy, indicating the potential for these compounds in treating conditions associated with CCR2B activation .

Cytotoxicity Against Cancer Cells

A notable case study highlighted the synthesis and evaluation of novel 3-aminopyrrolidine derivatives against CML cell lines. The compounds demonstrated varied levels of cytotoxicity, with some exhibiting IC50 values in the low micromolar range. The study concluded that the observed effects were likely due to the combined inhibition of Abl and PI3K pathways rather than classical apoptosis mechanisms .

3D-QSAR Studies

In-depth 3D-QSAR studies have been conducted to optimize the design of this compound derivatives targeting CCR2B. The research utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to derive predictive models based on a training set of 37 compounds. The models yielded high correlation coefficients (e.g., values exceeding 0.9), validating their utility in guiding further drug development efforts .

Data Table: Biological Activity Summary

Implications for Drug Development

The biological activities exhibited by this compound derivatives suggest significant potential for therapeutic applications, particularly in oncology and inflammatory diseases. The ability to modulate critical signaling pathways through kinase inhibition or receptor antagonism positions these compounds as promising candidates for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3-Aminopyrrolidine, and how do reaction conditions influence enantiomeric purity?

this compound is typically synthesized via chiral resolution of racemic mixtures or asymmetric catalysis. For example, chiral derivatization agents like N-[1-oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) have been used to separate enantiomers in UHPLC-MS workflows, leveraging its stereospecific interaction with carboxyl groups . Reaction parameters such as temperature (e.g., 25–40°C), solvent polarity, and catalyst loading (e.g., 5–10 mol%) critically impact enantiomeric excess (ee), with deviations leading to racemization. Characterization via H/C NMR and chiral HPLC is essential to confirm purity .

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

- Molecular weight : 86.14 g/mol (CHN) .

- LogP : Experimental values range from -0.3 to 0.2, indicating moderate hydrophilicity .

- Spectroscopic data : IR (N-H stretch: 3300–3400 cm), H NMR (δ 1.8–2.1 ppm for pyrrolidine protons), and mass spectrometry (base peak at m/z 86) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (respiratory irritant).

- Spill management : Neutralize with 5% acetic acid and collect residues in chemical waste containers .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Q. What role does this compound play as a chiral derivatization agent in analytical chemistry?

It is used to resolve enantiomers of carboxylic acids via UHPLC-Q-Orbitrap HRMS. The (S)-configuration enables stereoselective interactions, achieving baseline separation of 4 chiral carboxylic acids with a limit of detection (LOD) < 10 nM .

Q. How should researchers mitigate decomposition risks during storage and handling?

Avoid prolonged exposure to light, moisture, and oxygen. Stability studies recommend lyophilization for long-term storage and the use of stabilizers like ascorbic acid (0.1% w/v) in aqueous solutions .

Advanced Research Questions

Q. How can chiral resolution methods be optimized for this compound in complex biological matrices?

Advanced workflows combine chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile-phase additives (e.g., 0.1% formic acid). For example, a 15-minute gradient elution (5–95% acetonitrile) achieves >95% recovery from saliva/urine samples . Cross-validation with circular dichroism (CD) spectroscopy ensures enantiopurity .

Q. What explains the divergent bioactivity of this compound vs. its (R)-enantiomer in kinase inhibition studies?

In Plasmodium falciparum cGMP-dependent protein kinase inhibitors, the (R)-enantiomer exhibits 10-fold higher potency (IC = 12 nM vs. 120 nM for (S)). Molecular docking suggests the (R)-form better aligns with the kinase’s hydrophobic pocket, while the (S)-enantiomer induces steric clashes .

Q. How should researchers address contradictions in enantiomer-specific potency data across studies?

Systematic meta-analysis of assay conditions (e.g., pH, ionic strength) is critical. For instance, potency discrepancies in kinase assays may arise from buffer composition (e.g., 50 mM Tris-HCl vs. HEPES) affecting ligand-protein hydrogen bonding . Replicate studies under standardized conditions (e.g., IUPAC-recommended buffers) are advised.

Q. What computational strategies predict the conformational flexibility of this compound in drug design?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal a puckered pyrrolidine ring with an energy barrier of ~5 kcal/mol for ring inversion. Molecular dynamics (MD) simulations (AMBER force field) show that the (S)-enantiomer adopts a "twist-boat" conformation in aqueous environments, influencing receptor binding .

Q. How can researchers optimize derivatization protocols for trace-level detection of this compound in metabolomic studies?

Propriétés

IUPAC Name |

(3S)-pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXSWUFDCSEIOO-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364009 | |

| Record name | (S)-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128345-57-3 | |

| Record name | (-)-3-Aminopyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128345-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.